N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and imidazolidine intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the imidazolidine ring is often formed via condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for sulfonylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and imidazolidine derivatives, such as:
- Piperidine-4-carboxamide
- Imidazolidine-2-one
- Methylsulfonyl piperidine derivatives
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-20(18,19)14-5-2-9(3-6-14)8-13-11(17)15-7-4-12-10(15)16/h9H,2-8H2,1H3,(H,12,16)(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUYBIWKXDPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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